

In-Depth Technical Guide to 2,4-Dibromo-1-chlorobenzene

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Compound of Interest

Compound Name: 2,4-Dibromo-1-chlorobenzene

Cat. No.: B1315653

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This technical guide provides a comprehensive overview of **2,4-Dibromo-1-chlorobenzene**, including its chemical identity, physicochemical properties, synthesis protocols, and reactivity. This information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical Identity and Synonyms

The compound with the chemical structure of two bromine atoms at positions 2 and 4 and a chlorine atom at position 1 of a benzene ring is formally known by its IUPAC name, **2,4-Dibromo-1-chlorobenzene**.^{[1][2]} This compound is a substituted aromatic hydrocarbon and is also known by several synonyms.

Synonyms:

- 1-Chloro-2,4-dibromobenzene^{[1][2]}
- 2,4-Dibromochlorobenzene
- 1,3-Dibromo-4-chlorobenzene^[3]
- Benzene, 2,4-dibromo-1-chloro-[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of **2,4-Dibromo-1-chlorobenzene** is presented in the table below. This data is essential for its handling, application in reactions, and for analytical characterization.

Property	Value
Molecular Formula	C ₆ H ₃ Br ₂ Cl
Molecular Weight	270.35 g/mol
CAS Number	29604-75-9[1][2]
Appearance	Off-white to yellow solid
Melting Point	27 °C
Boiling Point	~258 °C (estimated)
Purity (typical)	>97%

Synthesis of 2,4-Dibromo-1-chlorobenzene

The primary method for the synthesis of **2,4-Dibromo-1-chlorobenzene** is through the electrophilic aromatic substitution of chlorobenzene.[1] The chlorine atom is an ortho, para-director, meaning it activates these positions towards electrophilic attack. The initial bromination of chlorobenzene yields a mixture of 2-bromo-1-chlorobenzene and 4-bromo-1-chlorobenzene. Further bromination of the major para isomer, 4-bromo-1-chlorobenzene, leads to the formation of the desired **2,4-Dibromo-1-chlorobenzene**, as the bromo and chloro substituents both direct the incoming electrophile to the now activated position 2.[1]

Experimental Protocol: Electrophilic Bromination of Chlorobenzene

The following is a representative experimental protocol for the dibromination of chlorobenzene.

Materials:

- Chlorobenzene

- Bromine (Br_2)
- Iron powder (Fe) or anhydrous Iron(III) bromide (FeBr_3)
- Dichloromethane (CH_2Cl_2) or other suitable inert solvent
- Sodium bisulfite solution (aqueous)
- Sodium hydroxide solution (aqueous, dilute)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

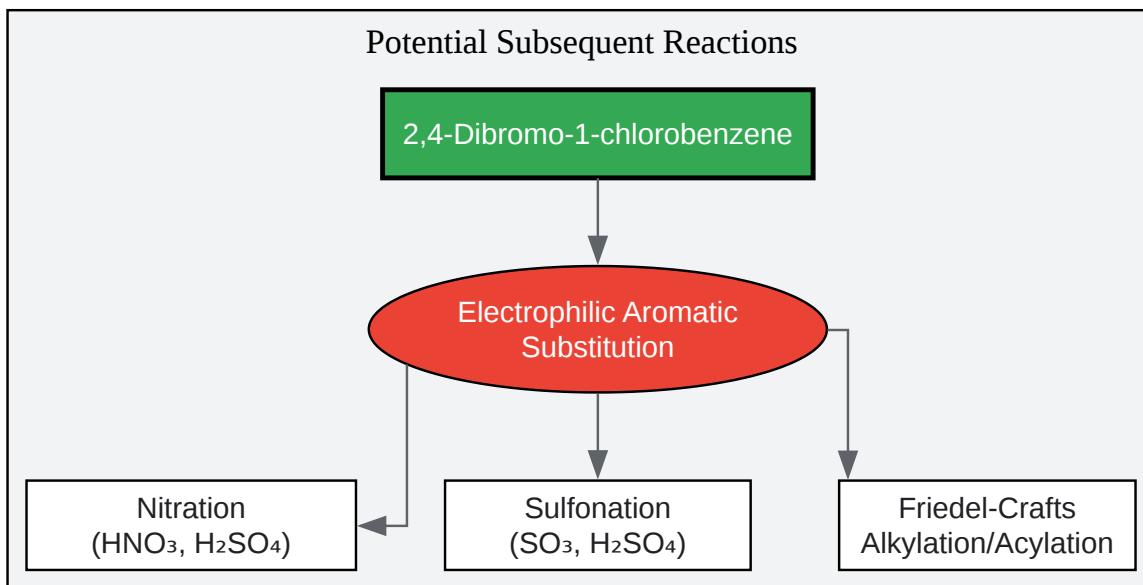
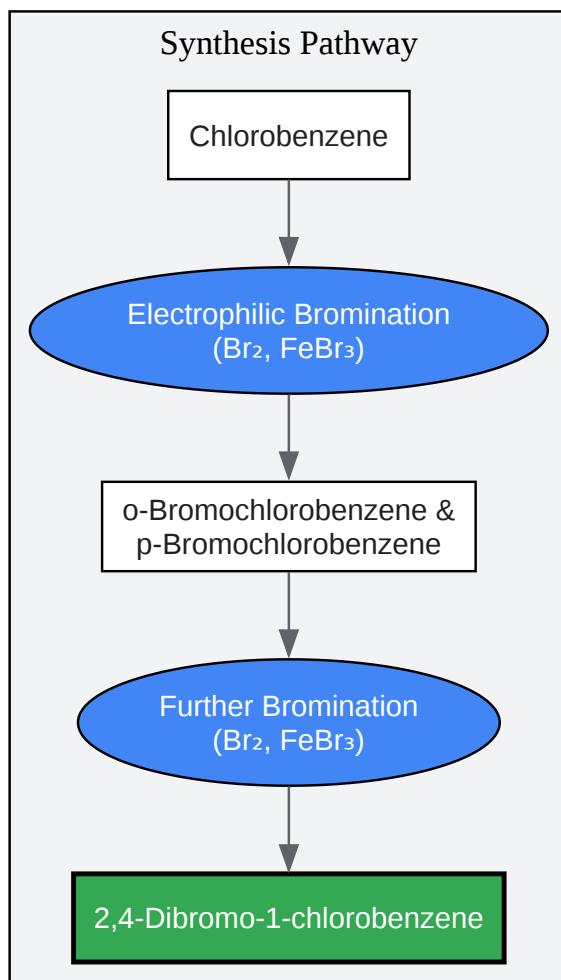
- In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), add chlorobenzene and a catalytic amount of iron powder or anhydrous iron(III) bromide.
- Dissolve bromine in an equal volume of an inert solvent like dichloromethane.
- Slowly add the bromine solution to the stirred chlorobenzene mixture from the dropping funnel. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.
- After the addition is complete, continue stirring the mixture at room temperature until the red-brown color of bromine disappears, indicating the completion of the reaction.
- Cool the reaction mixture and quench by cautiously adding an aqueous solution of sodium bisulfite to destroy any unreacted bromine.
- Transfer the mixture to a separatory funnel and wash sequentially with water, a dilute aqueous solution of sodium hydroxide, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by fractional distillation or recrystallization to yield pure **2,4-Dibromo-1-chlorobenzene**.

Reactivity and Logical Relationships

2,4-Dibromo-1-chlorobenzene is a versatile intermediate in organic synthesis. Its reactivity is primarily governed by the principles of electrophilic aromatic substitution and the directing effects of its halogen substituents.

The logical workflow for the synthesis and potential further functionalization of **2,4-Dibromo-1-chlorobenzene** is depicted in the following diagram.



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Caption: Synthesis and Reactivity of **2,4-Dibromo-1-chlorobenzene**.

The halogen atoms on the benzene ring are deactivating yet ortho, para-directing for subsequent electrophilic aromatic substitution reactions. This means that while the reaction rate is slower than that of benzene, incoming electrophiles will be directed to the positions ortho and para to the existing substituents. In the case of **2,4-Dibromo-1-chlorobenzene**, the available positions for substitution are C3, C5, and C6. The precise regioselectivity of further substitutions will depend on the interplay of the electronic and steric effects of the three halogen atoms.

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References

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